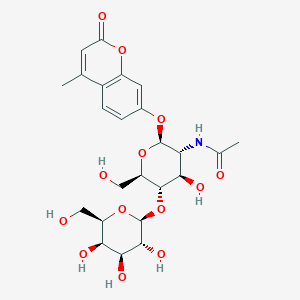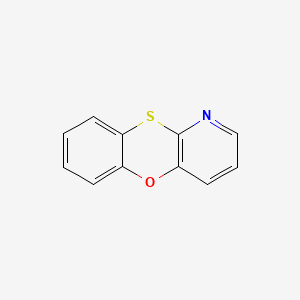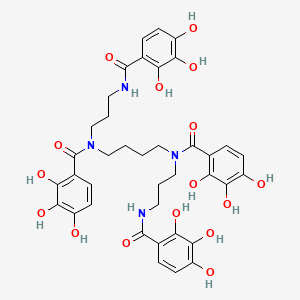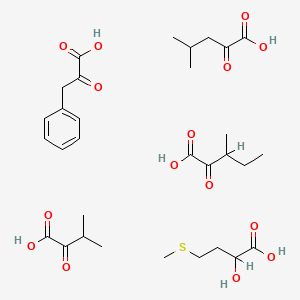![molecular formula C15H16N2O5S B1211304 2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester](/img/structure/B1211304.png)
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester is a monocarboxylic acid.
Scientific Research Applications
Luminescent Properties
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester, as part of the pyridylthiazole family, exhibits notable absorption, fluorescence, and fluorescence excitation spectra in aqueous solutions. These compounds are particularly interesting for their high fluorescence quantum yields, large Stokes shift values, and potential applications in metal sensing and laser dyes. The stability of the conformers, either cisoid or transoid, depends on their protonation state (Grummt et al., 2007).
Synthesis of Heterocyclic Compounds
This chemical has been utilized in the synthesis of various heterocyclic compounds. For example, it can be involved in the formation of substituted pyridine derivatives, offering a pathway to explore new synthetic routes in organic chemistry (Prostakov et al., 1970). Additionally, its application in the condensation with salicylaldehydes leads to the creation of quinoline derivatives, which can have implications in the study of thyroid function (Ukrainets et al., 1997).
Catalysis and Synthesis of Piperidine Derivatives
The compound serves as a valuable building block in the synthesis of new polyfunctionalized piperidine derivatives, particularly through copper-catalyzed reactions. This regioselective introduction of functional groups into pyridine derivatives is crucial for developing unconventional substitution patterns in piperidine synthesis (Crotti et al., 2011).
Synthesis of Antimicrobial Agents
Research has explored its use in the synthesis of Schiff base esters, demonstrating potential antimicrobial and chemotherapeutic properties. These compounds, particularly those with shorter and medium-chain fatty acids, have shown efficacy against various bacterial, fungal strains, and tumor cell lines (Mohini et al., 2013).
properties
Product Name |
2-[4-(Pyridin-4-ylmethylsulfamoyl)phenoxy]acetic acid methyl ester |
|---|---|
Molecular Formula |
C15H16N2O5S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 2-[4-(pyridin-4-ylmethylsulfamoyl)phenoxy]acetate |
InChI |
InChI=1S/C15H16N2O5S/c1-21-15(18)11-22-13-2-4-14(5-3-13)23(19,20)17-10-12-6-8-16-9-7-12/h2-9,17H,10-11H2,1H3 |
InChI Key |
KWOPGQHDAHERLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



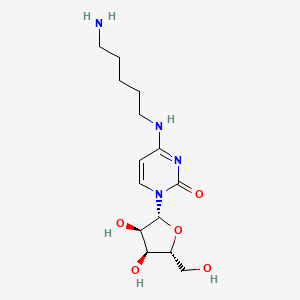
![[[(2R,3S,4R,5R)-5-(8-aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1211222.png)
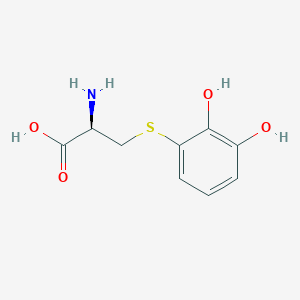
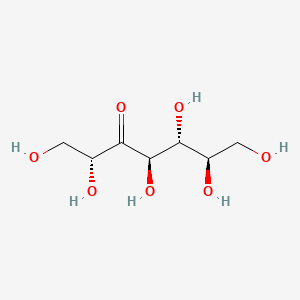
![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B1211228.png)
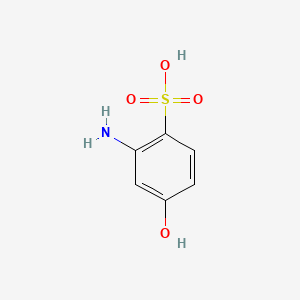
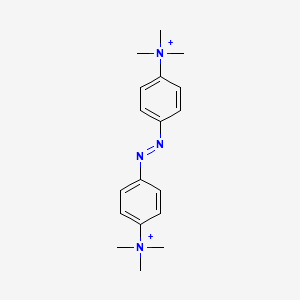
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxy-4-methyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1211232.png)
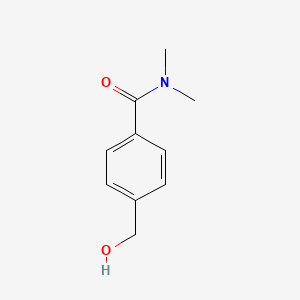
![3-[4-[4-(3-Ethyl-4-oxo-2-sulfanylidene-1,3-oxazolidin-5-ylidene)but-2-enylidene]quinolin-1-yl]propane-1-sulfonic acid](/img/structure/B1211236.png)
